N(2),3-Ethenodeoxyguanosine

Vue d'ensemble

Description

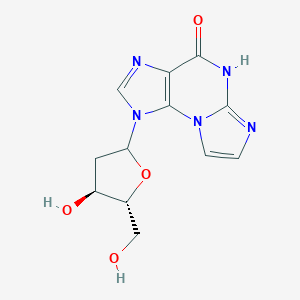

N(2),3-Ethenodeoxyguanosine is a modified nucleoside that arises from the reaction of deoxyguanosine with various reactive compounds, such as vinyl halides, chloroacetaldehyde, and lipid peroxidation products . This compound is of significant interest due to its role in DNA damage and mutagenesis, making it a valuable subject of study in fields like toxicology, oncology, and molecular biology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N(2),3-Ethenodeoxyguanosine can be synthesized through the reaction of deoxyguanosine with chloroacetaldehyde under slightly alkaline conditions . The reaction typically involves the formation of an unstable intermediate, which is then converted to the desired product. The process requires careful control of pH to prevent degradation of the glycosyl bond .

Industrial Production Methods: The use of α-halocarbonyl compounds and controlled reaction environments are key factors in industrial synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: N(2),3-Ethenodeoxyguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used oxidizing agents.

Nucleophiles: Ammonia and amines are typical nucleophiles that react with this compound.

Major Products: The major products formed from these reactions include various oxidized and substituted derivatives of this compound, which can be further studied for their biological effects .

Applications De Recherche Scientifique

Induction of Mutations

Research has demonstrated that N2,3-εG is a significant contributor to the mutational landscape associated with VC exposure. In various studies, including those utilizing next-generation sequencing techniques, N2,3-εG was shown to induce G to A transitions effectively. This mutation pattern is particularly relevant in the context of VC-associated tumors, where similar mutations have been documented in the Ki-ras proto-oncogene .

Persistence and Repair Mechanisms

One of the critical features of N2,3-εG is its resistance to repair by the AlkB enzyme system, which typically removes similar lesions from DNA. This inability to be repaired contributes to its persistence within cells and tissues, leading to prolonged exposure and higher mutation rates . Studies have indicated that N2,3-εG can remain in rat tissues for extended periods (e.g., 150 days in liver), underscoring its potential role in carcinogenesis .

Analytical Techniques for Detection

To quantify N2,3-εG levels in biological samples, advanced analytical techniques such as gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) have been developed. These methods allow for sensitive detection of this adduct even at low concentrations, facilitating studies on its formation and effects following carcinogenic exposure .

Drug Development

The unique properties of N2,3-εG have prompted investigations into its potential applications in drug development. For instance, stabilized analogs of N2,3-εG have been synthesized to explore their incorporation into oligonucleotides for targeted mutagenesis studies . These analogs can provide insights into the mechanisms of DNA repair and replication fidelity.

Biomarkers for Exposure Assessment

Given its association with VC exposure and carcinogenesis, N2,3-εG may serve as a biomarker for assessing exposure to environmental carcinogens. The quantification of this adduct in biological samples could help elucidate the relationship between exposure levels and cancer risk.

Case Studies and Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Cheng et al. (2015) | Identified G to A mutation frequency of 13% for N2,3-εG in E. coli | Next-generation sequencing |

| Kwon et al. (2016) | Demonstrated that N2,3-εG cannot be repaired by AlkB; linked persistence to mutagenic potential | In vivo analysis using stabilized analogs |

| Singer et al. (1987) | Investigated the formation of ethenonucleosides and their role in mutagenesis | Synthesis and analysis of nucleoside derivatives |

Mécanisme D'action

N(2),3-Ethenodeoxyguanosine exerts its effects primarily through the formation of DNA adducts, which can lead to mutations during DNA replication . The compound interacts with DNA polymerases, causing misincorporation of nucleotides and resulting in mutagenesis . The primary molecular targets include the DNA itself and the enzymes involved in DNA replication and repair .

Comparaison Avec Des Composés Similaires

- 1,N6-Ethenoadenosine

- 1,N4-Ethenocytidine

- 1,N2-Ethenoguanosine

- N2,3-Ethenoguanosine

Uniqueness: N(2),3-Ethenodeoxyguanosine is unique due to its specific formation from deoxyguanosine and its distinct role in DNA damage and mutagenesis. Unlike other etheno derivatives, it specifically targets guanine residues in DNA, leading to unique patterns of DNA damage and repair .

Activité Biologique

N(2),3-Ethenodeoxyguanosine (N(2),3-ϵdG) is a significant DNA adduct formed primarily through the reaction of guanine with electrophilic species, notably those derived from vinyl chloride, a known carcinogen. This compound has garnered attention due to its potential mutagenic effects and implications in carcinogenesis. This article explores the biological activity of N(2),3-ϵdG, including its synthesis, mutagenicity, replication mechanisms, and repair pathways.

N(2),3-ϵdG is synthesized through the alkylation of guanosine or deoxyguanosine by vinyl chloride derivatives. The reaction typically involves the formation of an exocyclic double bond that alters the base pairing properties of guanine. The stability and reactivity of N(2),3-ϵdG are influenced by its chemical structure, which includes an additional five-membered ring that can affect its interaction with DNA polymerases.

2.1 Mutagenic Potential

N(2),3-ϵdG is recognized for its mutagenic properties, primarily leading to G to A transitions during DNA replication. Studies have shown that this adduct can cause miscoding by various DNA polymerases:

- Replication Studies : In vitro studies using human Y-family DNA polymerases revealed that polymerases η and κ can replicate through N(2),3-ϵdG, while others like polymerase ι show limited incorporation (one base) opposite the lesion .

- Mutation Frequencies : An indirect assay in Escherichia coli indicated a mutation frequency of approximately 13% for N(2),3-ϵdG, predominantly resulting in G to A transitions .

2.2 Persistence in Cells

The persistence of N(2),3-ϵdG in cells is notable; it has a long half-life in rat liver and lung tissues (approximately 150 days) and in kidney tissues (75 days). This suggests inefficient repair mechanisms for this DNA lesion . The accumulation of such lesions may contribute significantly to the carcinogenic process associated with vinyl chloride exposure.

3.1 DNA Polymerase Interactions

Research indicates that different DNA polymerases exhibit varying efficiencies when replicating past N(2),3-ϵdG:

| DNA Polymerase | Incorporation Efficiency | Notes |

|---|---|---|

| Polymerase η | High | Efficiently incorporates nucleotides opposite N(2),3-ϵdG |

| Polymerase κ | Moderate | Can bypass but with lower fidelity |

| Polymerase ι | Low | Limited incorporation (1-base) |

| REV1 | Low | Similar behavior as polymerase ι |

The structural basis for these interactions has been studied, revealing that polymerase η can accommodate the bulky adduct more effectively than others due to its flexible active site .

4. Repair Mechanisms

The repair of N(2),3-ϵdG lesions is critical for maintaining genomic stability. Human glycosylases involved in base excision repair have been shown to release N(2),3-ϵdG at a significantly slower rate compared to other lesions such as 1,N6-ϵA and 3,N4-ϵC . This inefficiency contributes to the mutagenic potential of the adduct.

5.1 Cancer Associations

Epidemiological studies have linked vinyl chloride exposure to increased cancer risk, particularly liver angiosarcoma. The presence of etheno adducts like N(2),3-ϵdG in tissues from exposed individuals suggests a direct role in tumorigenesis .

5.2 Next-Generation Sequencing Insights

Recent advancements in sequencing technologies have allowed for more detailed examinations of the biological significance of N(2),3-ϵdG lesions in vivo. These studies reveal that etheno DNA adducts are prevalent and contribute significantly to mutational landscapes observed in cancers associated with vinyl chloride exposure .

Propriétés

IUPAC Name |

1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-imidazo[2,1-b]purin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O4/c18-4-7-6(19)3-8(21-7)17-5-14-9-10(20)15-12-13-1-2-16(12)11(9)17/h1-2,5-8,18-19H,3-4H2,(H,13,15,20)/t6-,7+,8?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHWHZGZQYBCAZ-KJFJCRTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N4C=CN=C4NC3=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC1N2C=NC3=C2N4C=CN=C4NC3=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70923651 | |

| Record name | 1-(2-Deoxypentofuranosyl)-1H-imidazo[2,1-b]purin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121055-53-6 | |

| Record name | N(2),3-Ethenodeoxyguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121055536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxypentofuranosyl)-1H-imidazo[2,1-b]purin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.